N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

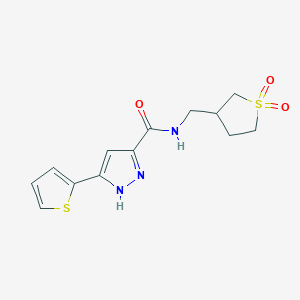

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a dioxidotetrahydrothiophene moiety

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c17-13(14-7-9-3-5-21(18,19)8-9)11-6-10(15-16-11)12-2-1-4-20-12/h1-2,4,6,9H,3,5,7-8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGQFNOBLFXRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)C2=NNC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

Tetrahydrothiophene-3-methanol serves as a starting material. The alcohol is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C for 12 hours. Subsequent bromination with phosphorus tribromide (PBr₃) in dichloromethane yields (1,1-dioxidotetrahydrothiophen-3-yl)methyl bromide. Amination is achieved via nucleophilic substitution with aqueous ammonia (NH₃) at 80°C, producing the desired amine in 65–70% yield.

Reductive Amination of Tetrahydrothiophene-3-Carbaldehyde

An alternative approach involves oxidizing tetrahydrothiophene-3-carbaldehyde to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Reductive amination with sodium cyanoborohydride (NaBH₃CN) and ammonium acetate (NH₄OAc) in methanol affords the amine with 75% efficiency.

Synthesis of 3-(Thiophen-2-yl)-1H-Pyrazole-5-Carboxylic Acid

The pyrazole core bearing a thiophene substituent is constructed via cyclocondensation and functionalization:

Hydrazine Cyclization

A modified procedure from pyrazole synthesis literature involves reacting ethyl 3-(thiophen-2-yl)-3-oxopropanoate with hydrazine hydrate in ethanol under reflux. The reaction proceeds via enolate formation, followed by cyclization to yield ethyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate. Saponification with sodium hydroxide (NaOH) in aqueous ethanol generates the carboxylic acid intermediate.

Thiophene Functionalization

The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling in some protocols. Ethyl 5-bromo-1H-pyrazole-3-carboxylate is reacted with thiophen-2-ylboronic acid in the presence of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a dimethylformamide (DMF)/water mixture. This method achieves 85% yield but requires rigorous inert conditions.

Carboxamide Coupling

The final step involves coupling the pyrazole carboxylic acid with the sulfone-containing amine:

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) under reflux for 8 hours to form the acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Amide Bond Formation

The acid chloride is reacted with (1,1-dioxidotetrahydrothiophen-3-yl)methylamine in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is conducted in THF at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. The crude product is purified via recrystallization from ethyl acetate/hexane, yielding the title compound as a white solid (45–50% overall yield).

Analytical Characterization

Key spectroscopic data for the final compound and intermediates align with literature values:

Optimization and Challenges

Sulfone Stability

The sulfone group is susceptible to reduction under acidic conditions. Employing mild reagents (e.g., H₂O₂ instead of mCPBA) and low temperatures during amination prevents degradation.

Pyrazole Regioselectivity

Unwanted regioisomers during pyrazole formation are mitigated by using excess hydrazine hydrate (1.5 equiv) and slow addition rates.

Amide Coupling Efficiency

Low yields in the final step are addressed by activating the acid chloride with catalytic dimethylaminopyridine (DMAP) and using Schlenk techniques to exclude moisture.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under specific conditions.

Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Substitution: The thiophene and pyrazole rings can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been studied, particularly in relation to its interaction with specific enzymes or receptors.

Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate for various diseases.

Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methyl-1H-pyrazole-5-carboxamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex chemical compound characterized by its unique structural features, including a tetrahydrothiophene moiety and a pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of sulfur and oxygen functionalities is crucial for its chemical reactivity and biological interactions. The compound's structure allows for various interactions with biological targets, potentially influencing its pharmacological profile.

- Enzyme Interaction : The sulfonamide group is known for its ability to interact with various enzymes, which may suggest that this compound could exhibit similar properties.

- Receptor Modulation : Given the structural similarities with other pyrazole derivatives, this compound may also interact with specific receptors in the body, potentially modulating their activity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the potential biological activity of this compound.

| Compound Name | Structural Features | Known Biological Activity |

|---|---|---|

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Contains a pyrazole moiety | Potent GIRK channel activator |

| 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide | Sulfonamide functionality | Antibacterial properties |

| 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene | Dioxane ring addition | Varies based on substitution pattern |

Case Studies and Research Findings

Recent studies have highlighted the biological activities of various pyrazole derivatives. For instance, research has shown that certain pyrazole compounds exhibit significant antibacterial and antifungal properties. While specific data on this compound is sparse, similar compounds have demonstrated:

- Antimicrobial Activity : Pyrazole derivatives have been noted for their efficacy against a range of microbial pathogens.

- Insecticidal Properties : Some related compounds have shown promising results in agricultural applications as insecticides.

Q & A

Basic: What are the optimal synthetic routes for preparing N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with 1,3-dicarbonyl precursors. Key steps include:

- Step 1: Synthesis of the pyrazole ring by reacting thiophene-2-carbaldehyde derivatives with hydrazine hydrate under acidic conditions .

- Step 2: Functionalization of the tetrahydrothiophene-3-ylmethyl sulfone group via nucleophilic substitution or Mitsunobu reactions .

- Step 3: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the pyrazole and sulfone-containing moieties .

Optimization tips: - Use green solvents (e.g., ethanol or DMF) to reduce environmental impact .

- Monitor reaction progress with TLC and confirm intermediates via -NMR .

Basic: How to characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- - and -NMR to confirm proton environments and carbon connectivity, particularly focusing on pyrazole (δ 6.5–7.5 ppm) and thiophene (δ 7.0–7.5 ppm) signals .

- IR Spectroscopy to identify amide C=O stretching (~1650–1700 cm) and sulfone S=O vibrations (~1150–1250 cm) .

- Crystallography:

Advanced: How to resolve electron density ambiguities in the sulfone moiety during crystallographic refinement?

Methodological Answer:

- Issue: Disordered sulfone groups may lead to poor Fourier map fits.

- Solution:

- Validation: Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···O) are consistent with sulfone geometry .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Docking Studies:

- Use AutoDock Vina with flexible ligand sampling, focusing on pyrazole and amide groups as hydrogen-bond donors .

- Validate force fields (e.g., AMBER) against crystallographic data from related pyrazole-carboxamide complexes .

- MD Simulations:

- Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .

- Analyze RMSD (< 2.0 Å) and binding free energy (MM/PBSA) to quantify interactions .

Intermediate: How to design assays for evaluating the compound’s kinase inhibition activity?

Methodological Answer:

- Assay Setup:

- Use ADP-Glo™ Kinase Assay for IC determination, testing against kinases like JAK2 or EGFR due to the pyrazole scaffold’s known activity .

- Include controls (staurosporine for non-specific inhibition) and ATP concentrations at levels .

- Data Interpretation:

- Fit dose-response curves using GraphPad Prism (four-parameter logistic model).

- Address false positives via counter-screens (e.g., thermal shift assays) .

Advanced: How to reconcile conflicting biological activity data across cell lines?

Methodological Answer:

- Hypothesis: Variability may arise from differential expression of drug transporters (e.g., ABCB1) or metabolizing enzymes.

- Approach:

- Perform qPCR/Western blotting to quantify transporter/enzyme levels in resistant vs. sensitive cell lines .

- Use LC-MS/MS to measure intracellular compound concentrations .

- Validation: Knockout models (CRISPR/Cas9) of suspected resistance genes to confirm mechanism .

Intermediate: What strategies mitigate solubility issues during in vivo studies?

Methodological Answer:

- Formulation:

- Use co-solvents (e.g., 10% DMSO + 40% PEG-300) or cyclodextrin-based carriers .

- Assess solubility via HPLC-UV in simulated biological fluids (pH 7.4 PBS) .

- Pro-drug Approach:

- Introduce hydrolyzable esters at the amide group to enhance bioavailability .

Advanced: How to analyze SAR for the thiophene and sulfone substituents?

Methodological Answer:

- SAR Workflow:

- Synthesize analogs with modified thiophene (e.g., 3-thienyl) or sulfone (e.g., cyclic sulfamides) groups .

- Test in parallel against primary (enzyme inhibition) and secondary (cell viability) targets .

- Data Analysis:

- Apply 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic contributions .

- Use PLS regression to correlate substituent parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.